molecular formula C16H13BrCl2N2O3 B1384272 2-bromo-N'-[(E)-(2,3-dichloro-5-ethoxy-6-hydroxyphenyl)methylidene]benzohydrazide CAS No. 575499-58-0

2-bromo-N'-[(E)-(2,3-dichloro-5-ethoxy-6-hydroxyphenyl)methylidene]benzohydrazide

Cat. No. B1384272
M. Wt: 432.1 g/mol
InChI Key: JOECGEFMHVYUBA-DNTJNYDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The product was purified by column chromatography using Ethyl acetate/Hexane as an eluent . The yield was reported to be 84% .


Molecular Structure Analysis

A structural-based molecular docking approach revealed the possible binding modes of similar compounds with protein (PDB ID: 3V49) . The title Schiff base compound displays a trans or E configuration with respect to the C=N bond, with a dihedral angle 15.7 (2)° formed between the benzene rings .


Chemical Reactions Analysis

The reaction mixture was refluxed at 80°C for 7 hours and monitored by TLC .


Physical And Chemical Properties Analysis

The molecular weight of “2-bromo-N’-[(E)-(2,3-dichloro-5-ethoxy-6-hydroxyphenyl)methylidene]benzohydrazide” is 432.1 g/mol. The compound appears as a light yellow solid .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Derivatives

    A related compound, 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide, has been synthesized, characterized, and tested for biological activities. This derivative showed promising analgesic activity and in vitro antiproliferative activity (Vijaya Raj et al., 2007).

  • Antimicrobial and Anticancer Evaluation

    Another derivative, 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides, was synthesized and evaluated for antimicrobial and anticancer potentials. Some compounds showed potent antimicrobial agents and anticancer agents (Kumar et al., 2017).

Chemical Analysis and Applications

  • Sorbent Material for Extraction

    A sorbent material based on a hydrazone ligand similar to 2-bromo-N'-[(E)-(2,3-dichloro-5-ethoxy-6-hydroxyphenyl)methylidene]benzohydrazide was used for extracting biogenic amines in food samples, indicating its potential in analytical chemistry (Tameem et al., 2010).

  • Crystal Structure Analysis

    The crystal structure of related compounds has been analyzed, providing insights into the molecular configuration and potential for forming hydrogen bonds, which is significant for understanding the chemical properties and interactions (Zhao et al., 2008).

Potential for Further Research

  • Catalytic Properties

    A study demonstrated that a dioxomolybdenum(VI) complex derived from a similar hydrazone ligand exhibits high catalytic activity in epoxidation, suggesting potential research avenues in catalysis (Zhou et al., 2019).

  • Electrochemical Applications

    A self-assembled monolayer of a related benzohydrazide compound on a gold electrode was used as a sensor element for epinephrine, indicating its potential in electrochemical sensing applications (Motaghedifard et al., 2012).

properties

IUPAC Name

2-bromo-N-[(E)-(2,3-dichloro-5-ethoxy-6-hydroxyphenyl)methylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrCl2N2O3/c1-2-24-13-7-12(18)14(19)10(15(13)22)8-20-21-16(23)9-5-3-4-6-11(9)17/h3-8,22H,2H2,1H3,(H,21,23)/b20-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOECGEFMHVYUBA-DNTJNYDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1O)C=NNC(=O)C2=CC=CC=C2Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=C(C(=C1O)/C=N/NC(=O)C2=CC=CC=C2Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrCl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N'-[(E)-(2,3-dichloro-5-ethoxy-6-hydroxyphenyl)methylidene]benzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N'-[(E)-(2,3-dichloro-5-ethoxy-6-hydroxyphenyl)methylidene]benzohydrazide
Reactant of Route 2
Reactant of Route 2
2-bromo-N'-[(E)-(2,3-dichloro-5-ethoxy-6-hydroxyphenyl)methylidene]benzohydrazide
Reactant of Route 3
2-bromo-N'-[(E)-(2,3-dichloro-5-ethoxy-6-hydroxyphenyl)methylidene]benzohydrazide
Reactant of Route 4
Reactant of Route 4
2-bromo-N'-[(E)-(2,3-dichloro-5-ethoxy-6-hydroxyphenyl)methylidene]benzohydrazide
Reactant of Route 5
Reactant of Route 5
2-bromo-N'-[(E)-(2,3-dichloro-5-ethoxy-6-hydroxyphenyl)methylidene]benzohydrazide
Reactant of Route 6
2-bromo-N'-[(E)-(2,3-dichloro-5-ethoxy-6-hydroxyphenyl)methylidene]benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.